molecular formula C19H20N2O3 B3126165 (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide CAS No. 331462-25-0

(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3126165
CAS No.: 331462-25-0
M. Wt: 324.4 g/mol
InChI Key: LRLNODDMFNYJHO-KPKJPENVSA-N
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Description

(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a chemical compound offered for research and development purposes. This acrylamide derivative is part of a class of substituted amide compounds that are of significant interest in medicinal chemistry and pharmacology . Researchers are exploring such structures primarily for their potential interactions with neurological targets . Structurally related propionamide derivatives have been investigated as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, playing a role in modulating pain pathways . For instance, certain piperidine propionamide derivatives have demonstrated high affinity for these receptors in radioligand binding assays and have shown significant anti-nociceptive activity in models such as formalin-induced pain and chronic constriction injury (CCI) . The structural features of this compound, including the (E)-configured prop-2-enamide core and substituted aryl rings, make it a valuable building block for developing novel bioactive molecules and for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents . This product is intended for research applications only in fields such as neuroscience, analytical testing, and drug discovery.

Properties

IUPAC Name

(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2,3)15-8-10-16(11-9-15)20-18(22)12-7-14-5-4-6-17(13-14)21(23)24/h4-13H,1-3H3,(H,20,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLNODDMFNYJHO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural features:

  • IUPAC Name: this compound
  • Molecular Formula: C17H18N2O2
  • Molecular Weight: 286.34 g/mol
  • CAS Number: 457589

The structure includes a prop-2-enamide backbone with tert-butyl and nitrophenyl substituents, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Prop-2-enamide: This is achieved through the reaction of an appropriate amine with an acrylamide derivative.
  • Substitution Reactions: The introduction of the tert-butyl and nitrophenyl groups can be accomplished via electrophilic aromatic substitution or similar methodologies.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including receptors and enzymes. The presence of the nitro group may enhance its reactivity and ability to modulate biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, an in vitro study demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential modulation of enzyme activity

Case Studies

  • Anticancer Evaluation:
    • A study focused on the evaluation of various synthetic amides for their anticancer properties revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
  • Antimicrobial Screening:
    • In a comparative study of several nitro-substituted phenolic compounds, it was found that certain derivatives showed strong activity against Staphylococcus aureus. This suggests that this compound could be further investigated for similar antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of (E)-configured acrylamides with diverse aryl substitutions. Key structural analogs and their differences are summarized below:

Compound Name N-Substituent β-Substituent Notable Features Reference
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide 4-tert-butylphenyl 3-nitrophenyl High hydrophobicity (tert-butyl), strong electron-withdrawing (nitro) [20]
(2E)-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) Phenyl 3-(trifluoromethyl) Enhanced lipophilicity (CF₃), lower polarity than nitro [3]
(2E)-N-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2e) 2-chlorophenyl 4-(trifluoromethyl) Halogen (Cl) introduces steric effects; high melting point (171–173°C) [3]
(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 4-phenoxyphenyl 3-nitrophenyl Ether linkage (phenoxy) increases solubility in polar solvents [4]
(E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide 3-chloro-4-fluorophenyl 3-nitrophenyl Dual halogen substitution enhances bioactivity potential [17]
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxyphenyl Polar groups (OH, OMe) improve aqueous solubility; anti-inflammatory activity [8, 9]

Physicochemical Properties

  • Melting Points: Substitutions influence melting behavior. For example, chloro and nitro substituents (e.g., compound 2e, 171–173°C ) typically elevate melting points compared to methoxy or hydroxy groups (e.g., compound 2 in , –151°C ).
  • Solubility: The nitro group in the target compound reduces polarity, whereas analogs with phenoxy ( ) or hydroxy groups ( ) exhibit higher solubility in polar solvents.

Q & A

Q. How does the tert-butyl group influence solubility and membrane permeability?

  • Methodological Answer :
  • LogP Measurement : Shake-flask method or HPLC-derived retention times quantify hydrophobicity .
  • PAMPA Assay : Artificial membrane permeability predicts oral bioavailability .
  • MD Simulations : Track diffusion rates across lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Reactant of Route 2
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(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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